4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one
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Overview
Description
4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with hydroxy, methoxy, and tridecanoyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one typically involves multi-step organic synthesis One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the tridecanoyl chain can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly if it exhibits pharmacologically relevant properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific context in which the compound is used and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents and overall properties.
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.
Uniqueness
4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C20H33NO5 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H33NO5/c1-4-5-6-7-8-9-10-11-12-13-14-15(22)16-17(23)18(25-2)20(26-3)21-19(16)24/h4-14H2,1-3H3,(H2,21,23,24) |
InChI Key |
CZKPAGLXQOQNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Origin of Product |
United States |
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